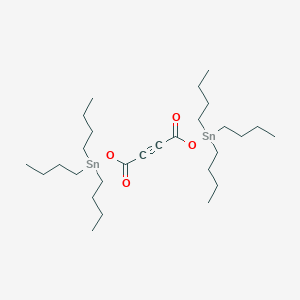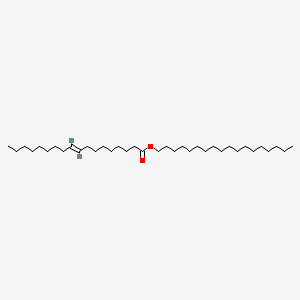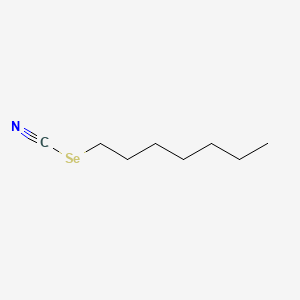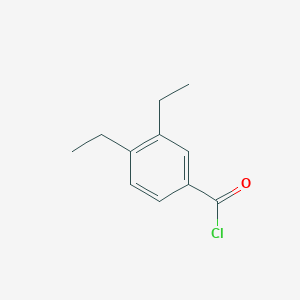
bis(tri-N-butyltin)acetylenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tri-N-butyltin)acetylenedicarboxylate is an organotin compound with the chemical formula C28H54O4Sn2 and a molecular weight of 692.15 g/mol . This compound is known for its unique structure, which includes two tri-N-butyltin groups attached to an acetylenedicarboxylate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Bis(tri-N-butyltin)acetylenedicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydroxide with acetylenedicarboxylic acid in the presence of benzene as a solvent . The reaction typically yields the desired product with a high degree of purity. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
Bis(tri-N-butyltin)acetylenedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can result in the formation of new organotin compounds .
Scientific Research Applications
Bis(tri-N-butyltin)acetylenedicarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential use in drug development and as a tool for understanding biological processes. In industry, it is employed in the production of specialized materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of bis(tri-N-butyltin)acetylenedicarboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Bis(tri-N-butyltin)acetylenedicarboxylate can be compared to other organotin compounds, such as tributyltin oxide and tributyltin acetate. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its acetylenedicarboxylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable .
Properties
Molecular Formula |
C28H54O4Sn2 |
|---|---|
Molecular Weight |
692.1 g/mol |
IUPAC Name |
bis(tributylstannyl) but-2-ynedioate |
InChI |
InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
UYVYWUWTLXXZDJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)


